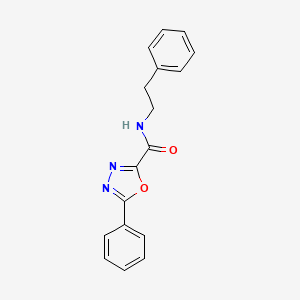

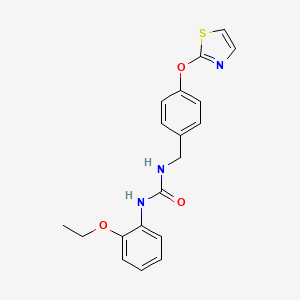

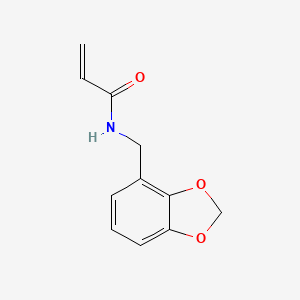

N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds that contain two nitrogen atoms and one oxygen atom in a five-membered ring . They are known for their high biological activity and stability . These derivatives have been found to have anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, and blood-pressure-lowering effects . They are also used in agriculture as herbicides, insecticides, and plant protection agents .

Synthesis Analysis

New derivatives of 5-phenyl-1,3,4-oxadiazole, such as “N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide”, can be synthesized via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines . The bromine-containing oxadiazoles are then substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives . These are subsequently hydrolyzed in an aqueous methanol solution . The cleavage of the ester group results in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis (carboxymethyl)amino groups .Molecular Structure Analysis

The molecular structure of “N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” and its derivatives can be confirmed by typical spectroscopic methods including 1H and 13C NMR, and HRMS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” include cyclodehydration, substitution, and hydrolysis . The cyclodehydration of unsymmetrical N,N′-diacylhydrazines leads to the formation of bromine-containing oxadiazoles . These are then substituted with diisopropyl iminodiacetate to yield ester derivatives . The ester derivatives are then hydrolyzed in an aqueous methanol solution to form the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” and its derivatives can be determined using various spectroscopic methods, including 1H and 13C NMR, and HRMS . These methods can provide information about the compound’s molecular structure, which can be used to infer its physical and chemical properties.Scientific Research Applications

Antibacterial Activity

1,3,4-Oxadiazoles, including our compound of interest, have demonstrated antibacterial properties. Researchers have synthesized derivatives with potent antibacterial effects against various pathogens. For instance, compounds like 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine and 3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-{2-[2,6-dichlorophenyl)amino]benzyl}-6-iodoquinazolin-4(3H)-one exhibited remarkable antibacterial activity, surpassing ampicillin .

Anticancer Potential

1,3,4-Oxadiazoles have shown promise as anticancer agents. Notably, Zibotentan® , an anticancer drug, contains the 1,3,4-oxadiazole unit. While our compound isn’t directly linked to clinical use, its structure warrants further investigation for potential anticancer activity .

Ecological Restoration and Drought Adaptation

Interestingly, N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide could play a role in ecological restoration. It tolerates extreme drought conditions, making it valuable for restoring karst rocky desertification areas. Additionally, its ornamental tree shapes enhance its aesthetic appeal .

Future Directions

The future directions for the research and development of “N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” and its derivatives could include further exploration of their biological activities and potential applications in medicine and agriculture. Additionally, new methods of synthesis could be developed to improve the efficiency and yield of the production process .

properties

IUPAC Name |

5-phenyl-N-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-15(18-12-11-13-7-3-1-4-8-13)17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTPBSQLEBZFAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2760439.png)

![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2760443.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2760447.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2760450.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)

![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2760460.png)